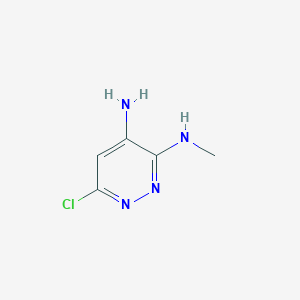

6-Chloro-N3-methylpyridazine-3,4-diamine

Description

Contextualization of Pyridazine (B1198779) Derivatives in Contemporary Chemical and Biological Research

Pyridazine derivatives, six-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms, are of significant interest in modern chemical and biological research. Their unique electronic properties and ability to participate in a wide range of chemical transformations make them valuable scaffolds in the synthesis of complex molecules. In the realm of medicinal chemistry, the pyridazine nucleus is a common feature in a variety of biologically active compounds, demonstrating a broad spectrum of pharmacological activities.

Significance of Substituted Pyridazine Scaffolds in Advanced Organic Synthesis

In advanced organic synthesis, substituted pyridazine scaffolds serve as versatile building blocks. The presence of nitrogen atoms in the ring influences its reactivity, allowing for selective functionalization at various positions. This adaptability has been leveraged to create diverse molecular architectures, contributing to the fields of materials science and drug discovery. The ability to introduce a variety of substituents onto the pyridazine core allows for the fine-tuning of a molecule's steric and electronic properties, a crucial aspect in the design of targeted therapies and functional materials.

Research Trajectory and Unexplored Potential of 6-Chloro-N3-methylpyridazine-3,4-diamine

The research trajectory for many pyridazine derivatives has been extensive; however, this compound appears to be in the early stages of investigation. Its availability from chemical suppliers suggests its use in synthetic and medicinal chemistry research. The combination of a chloro-substituent, a methylamino group, and an amino group on the pyridazine core presents a unique set of reactive sites, hinting at a broad and largely unexplored potential for creating novel compounds with diverse applications.

Overview of Academic Research Objectives for this compound

Given the limited specific research on this compound, the academic research objectives are largely prospective. A primary goal would be the thorough characterization of its chemical and physical properties. Subsequently, exploring its reactivity and synthetic utility would be a key objective, aiming to establish it as a valuable intermediate in organic synthesis. A significant long-term objective would be the investigation of its biological activity, driven by the known pharmacological importance of the pyridazine scaffold. Its potential as a "Pharma Intermediate" suggests that it may already be under investigation in proprietary drug discovery programs indiamart.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloro-3-N-methylpyridazine-3,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN4/c1-8-5-3(7)2-4(6)9-10-5/h2H,1H3,(H2,7,9)(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHOMYBHGWYGYMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NN=C(C=C1N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical and Physical Properties

Table 1: General and Chemical Properties

| Property | Value | Source |

| CAS Number | 17645-17-9 | chemnet.com |

| Molecular Formula | C5H7ClN4 | chemnet.com |

| Molecular Weight | 158.59 g/mol | bldpharm.com |

| Appearance | Powder | indiamart.com |

| Purity | Reagent Grade | indiamart.com |

Table 2: Physical Properties

| Property | Value | Source |

| Storage Temperature | 2-8°C | bldpharm.com |

| Storage Conditions | Inert atmosphere, dark place | bldpharm.com |

Synthesis and Manufacturing

Detailed, published synthetic routes specifically for 6-Chloro-N3-methylpyridazine-3,4-diamine are scarce in the public domain. However, general methods for the synthesis of substituted pyridazines can provide a hypothetical framework for its preparation. The synthesis of related compounds, such as 6-chloro-N-methyl-N-phenylpyrimidine-4,5-diamine, often involves a multi-step process starting from a dichlorinated heterocyclic precursor, followed by sequential nucleophilic substitution and reduction steps researchgate.netnih.gov.

A plausible synthetic strategy for this compound could involve the use of a dichloropyridazine precursor. One of the chlorine atoms could be selectively displaced by methylamine, followed by the introduction of an amino group at another position, potentially through a nitration and subsequent reduction sequence. The precise conditions, including solvents, temperatures, and catalysts, would need to be empirically determined.

Applications in Scientific Research

Foundational Synthetic Routes to Pyridazine-3,4-diamines

The construction of the pyridazine-3,4-diamine (B152227) core relies on a sequence of classical heterocyclic functionalization reactions. These foundational routes involve the strategic installation of halogen atoms to activate the ring for subsequent nucleophilic substitutions, followed by the introduction of amine functionalities and, finally, specific N-alkylation.

Strategic Halogenation of Pyridazine Ring Systems

The pyridazine nucleus is an electron-deficient π-system, which makes it generally resistant to standard electrophilic aromatic substitution (EAS) reactions that are common for benzene (B151609) derivatives. Consequently, halogenation often requires harsh conditions or alternative strategies.

Direct halogenation of an unsubstituted pyridazine ring is challenging and can lead to mixtures of products. A more strategic approach involves the use of pyridazinone precursors. Pyridazinones can be converted to halopyridazines using standard halogenating agents. For instance, treatment of a pyridazinone with a phosphorus oxyhalide, such as phosphorus oxychloride (POCl₃) or phosphorus oxybromide (POBr₃), effectively replaces the hydroxyl group with a chlorine or bromine atom, respectively. This transformation is a cornerstone in pyridazine chemistry, providing a key intermediate for further functionalization.

Another advanced strategy for selective halogenation involves the temporary transformation of the pyridine (B92270) or diazine ring. For example, a ring-opening, halogenation, and ring-closing sequence using Zincke imine intermediates can achieve highly regioselective halogenation under mild conditions. chemrxiv.orgresearchgate.net While primarily demonstrated on pyridines, this principle can be extended to diazine systems like pyridazine. Additionally, the design of specific phosphine (B1218219) reagents allows for the installation of a phosphonium (B103445) salt at a specific position on the ring, which can then be displaced by a halide nucleophile. nih.govacs.orgchemrxiv.org This method offers precise regiocontrol, which is critical for synthesizing complex substituted pyridazines.

Amination Reactions for Diamine Functionality Elaboration

Once a di-halogenated pyridazine is obtained, the introduction of amino groups can be achieved through nucleophilic aromatic substitution (SₙAr). The electron-deficient nature of the pyridazine ring, further enhanced by the presence of halogen substituents, facilitates the displacement of halides by amine nucleophiles.

The reaction of a dichloropyridazine with an amine source, such as ammonia (B1221849) or a protected amine equivalent, can lead to the formation of aminopyridazines. To achieve a diamine structure, sequential substitution is required. The reactivity of the remaining halogen atom after the first amination is often modulated by the electronic effect of the newly introduced amino group. Controlling the reaction conditions (temperature, stoichiometry of the amine, and solvent) is crucial to achieve the desired disubstituted product over mono-aminated or other side products. For the synthesis of this compound, a precursor such as 3,4,6-trichloropyridazine (B1215204) would likely undergo sequential, regioselective amination reactions. The introduction of the first amino group would proceed, followed by a second amination at an adjacent position to yield the 3,4-diamine scaffold. Transition-metal-free SₙAr reactions in green solvents like water have also proven effective for the amination of various heteroaryl chlorides, including those of pyrazines and pyrimidines, a methodology that is applicable to pyridazine systems. researchgate.net

Regioselective N-Methylation Techniques for Pyridazine Nitrogen Atoms

Regioselective N-methylation of a pyridazine-3,4-diamine presents a significant challenge due to the presence of multiple nitrogen atoms: the two ring nitrogens (N1 and N2) and the two exocyclic amino groups. The target molecule requires specific methylation on the N3-amino group.

Achieving such selectivity often requires a multi-step approach involving protecting groups. The more nucleophilic exocyclic amino groups would likely react preferentially with standard methylating agents (e.g., methyl iodide, dimethyl sulfate). Therefore, a plausible strategy involves:

Protection: The exocyclic amino groups are protected with functionalities that reduce their nucleophilicity and can be removed later (e.g., Boc, Cbz).

Methylation: The desired amino group (N3) is selectively deprotected and then methylated. Alternatively, if one amine is more sterically hindered, the less hindered amine might be selectively protected.

Deprotection: The remaining protecting groups are removed.

Direct methylation techniques with regioselective outcomes have also been developed. For instance, N,N-dimethylformamide dimethylacetal (DMF-DMA) has been used for the efficient N-methylation of 3(2H)-pyridazinones, specifically at the N2 position. researchgate.net The choice of reagent and the specific substrate's electronic and steric properties dictate the site of methylation. For a diamine substrate, the relative nucleophilicity and accessibility of the different nitrogen atoms would govern the regiochemical outcome of the methylation reaction.

Advanced Cross-Coupling Approaches in Functionalized Pyridazine Synthesis

Modern synthetic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. These methods are indispensable for the functionalization of pyridazine cores, allowing for the introduction of a wide variety of substituents.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille) Applied to Pyridazine Substrates

Palladium-catalyzed cross-coupling reactions are highly effective for modifying halopyridazines. The electron-deficient character of the pyridazine ring facilitates the initial oxidative addition step in the catalytic cycle. nih.gov

Suzuki-Miyaura Coupling: This reaction couples a halogenated pyridazine with an organoboron reagent (boronic acid or ester) and is one of the most versatile methods for forming C-C bonds. It is tolerant of a wide range of functional groups and generally uses readily available and non-toxic reagents. nih.govnih.gov The reaction is typically catalyzed by a Pd(0) species, often generated in situ from a Pd(II) precursor, in the presence of a base. The choice of ligand, base, and solvent system is critical for achieving high yields, especially with less reactive chloro-substrates. nih.govnih.govrsc.org

Stille Coupling: The Stille reaction involves the coupling of a halopyridazine with an organotin (stannane) reagent, also catalyzed by palladium. organic-chemistry.orgwikipedia.org A key advantage of the Stille reaction is the stability of organostannanes and their tolerance of nearly all functional groups, making them suitable for complex molecule synthesis. uwindsor.ca However, the toxicity of tin compounds and the difficulty in removing tin-containing byproducts are significant drawbacks. organic-chemistry.org

Below is a table summarizing typical conditions for these reactions on pyridazine substrates.

| Reaction | Catalyst/Ligand | Base | Solvent | Substrate Example | Product Type | Reference(s) |

| Suzuki-Miyaura | Pd(PPh₃)₄ | Na₂CO₃ | DME/Ethanol/H₂O | 3-Bromo-6-thienylpyridazine | 3-Aryl-6-thienylpyridazine | nih.govresearchgate.net |

| Suzuki-Miyaura | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | 1,4-Dioxane | Heteroaryl Chlorides | Bi-heteroaryls | acs.org |

| Stille | Pd(PPh₃)₄ | - | DMF | Aryl Iodide | Aryl-substituted Pyridazine | harvard.edu |

| Stille | Pd₂(dba)₃ / AsPh₃ | CuI (additive) | DMF | Halopyridazine | Functionalized Pyridazine | harvard.edu |

DME: 1,2-dimethoxyethane; PPh₃: Triphenylphosphine; dba: dibenzylideneacetone; P(t-Bu)₃: Tri(tert-butyl)phosphine.

Nickel-Catalyzed Electrochemical Cross-Electrophile Coupling with Halogenated Pyridazines

Nickel-catalyzed cross-electrophile coupling has emerged as a powerful alternative to traditional cross-coupling methods, as it avoids the pre-formation of organometallic reagents by coupling two different electrophiles. dicp.ac.cn This approach is particularly advantageous for creating C(sp²)–C(sp²) bonds using abundant aryl and heteroaryl chlorides. dicp.ac.cn

In this methodology, a low-valent nickel catalyst reductively couples two different organic halides. A stoichiometric metallic reductant (e.g., zinc or manganese) is typically required to turn over the catalytic cycle. The selectivity for cross-coupling over homocoupling is achieved by exploiting the different electronic properties and reactivities of the two electrophiles with the nickel catalyst. dicp.ac.cn

More recently, electrochemistry has been employed to drive these reactions, eliminating the need for chemical reductants. chemrxiv.orgchemrxiv.orgresearchgate.net In an electrochemical setup, the reduction potential is precisely controlled at an electrode surface to regenerate the active low-valent nickel catalyst. This technique offers a greener and more controlled alternative to using stoichiometric metal powders. While specific examples on halogenated pyridazines are still emerging, the successful application of this method to a wide range of other aryl and heteroaryl halides demonstrates its significant potential for the functionalization of pyridazine scaffolds. chemrxiv.orgresearchgate.net The reaction's compatibility with various functional groups makes it a highly promising tool for late-stage diversification in drug discovery programs.

Cyclization and Condensation Pathways Towards Fused Pyridazine Systems

The construction of fused pyridazine systems often relies on the strategic introduction and reaction of functional groups on the pyridazine core. The vicinal arrangement of substituents, such as in 3,4-disubstituted pyridazines, provides a template for the annulation of additional rings.

The synthesis of pyrido[3,4-c]pyridazines, a class of nitrogen-containing scaffolds with potential in medicinal chemistry, can be achieved through various synthetic routes starting from either pyridine or pyridazine precursors. mdpi.com These bicyclic systems are of interest due to their structural analogy to other biologically active pyridopyridazine (B8481360) isomers. mdpi.com

One established method for the construction of the pyrido[3,4-c]pyridazine (B3354903) core is the Widman-Stoermer synthesis. This approach involves a one-pot diazotization and cyclization of 4-propenyl-3-aminopyridines. mdpi.com While this method provides direct access to the ring system, it has been reported to result in low yields of 14–17%. mdpi.com A related strategy, the Borsche reaction, utilizes the cyclization of acyl-substituted aminopyridines. For instance, 4-acetyl-3-aminopyridine can be converted to the corresponding pyrido[3,4-c]pyridazin-4-one. mdpi.com

Alternatively, the pyridazine ring can be the starting point for the annulation of the pyridine ring. For example, pyridopyridazine-3,8-dione derivatives have been prepared from 4-methylpyridazin-6-one through a condensation reaction with dimethylformamide dimethyl acetal (B89532) (DMFDMA), followed by treatment with an aniline. mdpi.com The resulting enamine intermediate undergoes cyclization to form the fused bicyclic system. mdpi.com

The following table summarizes key synthetic strategies for Pyrido[3,4-c]pyridazines.

| Starting Material | Key Reagents/Conditions | Product Type | Reference |

| 4-Propenyl-3-aminopyridines | Diazotization/Cyclization | Pyrido[3,4-c]pyridazines | mdpi.com |

| 4-Acetyl-3-aminopyridine | Borsche Reaction | Pyrido[3,4-c]pyridazin-4-one | mdpi.com |

| 4-Methylpyridazin-6-one | DMFDMA, Aniline | Pyrido[3,4-c]pyridazine-3,8-dione | mdpi.com |

| N-Protected 3-pyridone-4-acetate | Hydrazine, Bromine/Acetic Acid | Tetrahydropyrido[3,4-c]pyridazinone | mdpi.com |

Benzo[c]pyridazines, also known as cinnolines, represent another important class of fused pyridazine derivatives. Their synthesis can be achieved through intramolecular cyclization of appropriately substituted benzene derivatives. For instance, the diazotization of 4-aryl-3-aminopyridine derivatives bearing an electron-rich aryl group can lead to intramolecular electrophilic substitution, affording tricyclic pyrido[3,4-c]cinnolines. mdpi.com

Reductive cyclization is another effective method. For example, 4-(2-nitrophenyl)-pyridazine-3-carboxylate esters can be treated with iron in acetic acid to yield the corresponding lactams, forming the benzo-fused ring. mdpi.com Furthermore, benzo-fused tricyclic systems can be constructed starting from cinnoline (B1195905) precursors. For example, 3-bromocinnoline-4-one can be converted to 4-chloro-3-cyanocinnoline, which upon reaction with acetylacetone (B45752) and subsequent base-catalyzed hydrolysis and ring closure, yields a pyridocinnolinone derivative. mdpi.com

The synthesis of pyridazino[3,4-d] mdpi.comcombichemistry.comoxazin-5-one derivatives involves the formation of an oxazinone ring fused to the pyridazine core. This typically requires a pyridazine precursor with vicinal amino and carboxyl or related functional groups at the 3 and 4 positions. A plausible synthetic route would involve the intramolecular cyclization of a 3-amino-pyridazine-4-carboxamide or a related derivative.

While specific literature on the synthesis of this compound leading directly to a pyridazino[3,4-d] mdpi.comcombichemistry.comoxazin-5-one was not prominently found in the searched literature, a general synthetic strategy can be proposed based on established heterocyclic chemistry principles. The key transformation would be the reaction of a 3-aminopyridazine-4-carboxylic acid derivative with a suitable cyclizing agent that provides the carbonyl carbon of the oxazinone ring.

For instance, a 3-aminopyridazine-4-carboxylic acid could potentially be cyclized with phosgene (B1210022) or a phosgene equivalent to form the oxazinone ring. Alternatively, a 3-aminopyridazine-4-carboxamide could undergo cyclization upon treatment with a carbonyl-introducing reagent. The specific reaction conditions would be crucial to favor the desired intramolecular cyclization over intermolecular reactions.

The following table outlines a proposed synthetic pathway for a generic Pyridazino[3,4-d] mdpi.comcombichemistry.comoxazin-5-one derivative.

| Starting Material | Proposed Reagents/Conditions | Intermediate | Product |

| 3-Aminopyridazine-4-carboxylic acid | Phosgene or equivalent | Acyl chloride or related activated species | Pyridazino[3,4-d] mdpi.comcombichemistry.comoxazin-5-one |

| 3-Aminopyridazine-4-carboxamide | Carbonyl diimidazole or similar | - | Pyridazino[3,4-d] mdpi.comcombichemistry.comoxazin-5-one |

Mechanistic Investigations of Key Synthetic Transformations Involving Pyridazines

The formation of pyridazine and its fused derivatives often proceeds through fascinating and complex reaction mechanisms. Understanding these mechanisms is crucial for optimizing reaction conditions and designing novel synthetic routes.

Rhodium(III)-catalyzed dual C-H activation provides a modern approach to the synthesis of fused pyridazine systems. For example, the annulation of hydrazones derived from N-aminopyrroles or N-aminoazoles with alkynes proceeds via a rare hydrazoyl C-H activation. nih.gov This transformation is significant as it does not require a directing group on the heteroatom. nih.gov The proposed mechanism involves the formation of a rhodacyclic intermediate, followed by alkyne insertion and reductive elimination to afford the pyrrolopyridazine or azolopyridazine product. nih.gov Microwave heating can accelerate these reactions, allowing for the rapid assembly of these heterocyclic systems. nih.gov

Intramolecular versions of this annulation, where the alkyne is tethered to the hydrazone, have also been successful in producing more complex, tricyclic products with a central pyridazine ring. nih.gov

Another area of mechanistic interest is the cyclization of pyridazine azides. The reaction of sodium azide with a polybrominated pyridazine can lead to a triazide intermediate. This intermediate can then undergo cyclization to form a bicyclic product. Theoretical calculations have been employed to predict the most favorable cyclization pathway, with experimental results, confirmed by X-ray crystallography, validating these predictions. consensus.app

The biosynthesis of pyridazine-containing natural products also offers insights into novel reaction pathways. For instance, the formation of the pyridazine ring in the natural product azamerone is proposed to involve the rearrangement of an aryl diazoketone. nih.gov This biosynthetic pathway suggests a unique biochemical transformation that could inspire new synthetic strategies. nih.gov

The following table provides a summary of mechanistic aspects of key pyridazine synthetic transformations.

| Reaction Type | Key Mechanistic Feature | Method of Investigation | Reference |

| Rh(III)-catalyzed annulation of hydrazones and alkynes | Dual C-H activation without a heteroatom directing group | Optimization of reaction conditions, substrate scope analysis | nih.gov |

| Cyclization of pyridazine azides | Formation of a triazide intermediate followed by selective cyclization | Ab initio calculations, X-ray crystallography | consensus.app |

| Biosynthesis of Azamerone | Rearrangement of an aryl diazoketone | Stable isotope tracer experiments | nih.gov |

Intrinsic Reactivity Profiles of the Amino and Chloro Substituents on the Pyridazine Ring

The pyridazine ring, being a π-deficient heteroaromatic system, significantly influences the reactivity of its substituents. The two adjacent nitrogen atoms in the ring exert a strong electron-withdrawing effect, which deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution.

The chloro substituent at the 6-position is a key reactive site. The electron-withdrawing nature of the pyridazine ring makes the C6 carbon atom highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr). This is a common feature of halogenated pyridazines, where the halogen acts as a good leaving group. The reactivity of the chloro group is further modulated by the electronic effects of the amino and methylamino groups at the 3 and 4-positions. These electron-donating groups can influence the electron density at the C6 position, potentially altering its reactivity compared to unsubstituted or differently substituted chloropyridazines.

The amino and methylamino groups at the 3 and 4-positions are nucleophilic in nature. The lone pair of electrons on the nitrogen atoms can participate in various reactions. The primary amino group at the 4-position and the secondary methylamino group at the 3-position can undergo reactions typical of aromatic amines, such as acylation, alkylation, and condensation with carbonyl compounds. However, their nucleophilicity is somewhat tempered by the electron-withdrawing character of the pyridazine ring. The relative reactivity of the two amino groups can be influenced by steric hindrance from the adjacent methyl group and the electronic environment dictated by the pyridazine core. Computational studies on similar heterocyclic systems suggest that the position and nature of substituents can significantly impact the charge distribution and, consequently, the reactivity of the functional groups. mdpi.comresearchgate.net

Table 1: Predicted Reactivity of Functional Groups in this compound

| Functional Group | Position | Predicted Reactivity | Influencing Factors |

| Chloro | 6 | Electrophilic center, prone to SNAr | Electron-deficient pyridazine ring |

| Amino | 4 | Nucleophilic | Electron-withdrawing ring, potential for H-bonding |

| Methylamino | 3 | Nucleophilic | Electron-withdrawing ring, steric hindrance |

Nucleophilic and Electrophilic Reaction Pathways of the Pyridazine Core

The pyridazine core of this compound is inherently electron-deficient, which is a defining characteristic of diazine systems. wur.nl This electronic nature primarily dictates its reaction pathways.

Nucleophilic reaction pathways are predominant for the pyridazine core. The ring carbons, particularly those adjacent to the nitrogen atoms and the chloro substituent, are susceptible to attack by nucleophiles. Nucleophilic aromatic substitution of the chlorine atom at the C6 position is a highly favorable pathway. wur.nl A wide range of nucleophiles, including amines, alkoxides, and thiolates, can displace the chloride ion. The presence of the amino groups can influence the regioselectivity of nucleophilic attack on the ring itself, should such a reaction occur under forcing conditions.

Electrophilic reaction pathways on the pyridazine core are generally disfavored due to the deactivating effect of the two ring nitrogen atoms. stackexchange.com Electrophilic aromatic substitution, such as nitration or halogenation, on the pyridazine ring would require harsh reaction conditions and would likely be non-selective. The electron-donating amino groups might slightly mitigate this deactivation, but the inherent electron deficiency of the ring remains the dominant factor. Any electrophilic attack would likely be directed by the existing substituents, though such reactions are not commonly reported for pyridazines bearing multiple electron-donating groups.

Strategies for the Rational Design and Synthesis of Novel Analogs for Academic Inquiry

The structural features of this compound offer several avenues for the rational design and synthesis of novel analogs. Derivatization strategies can target the chloro substituent, the amino groups, or the pyridazine ring itself.

A primary strategy involves the nucleophilic displacement of the 6-chloro group . This allows for the introduction of a wide variety of functional groups at this position, leading to diverse libraries of compounds. For instance, reaction with different primary or secondary amines can yield a series of 6-amino-substituted pyridazines. Similarly, reactions with alcohols, phenols, or thiols can introduce alkoxy, aryloxy, or thioether moieties.

Another key strategy focuses on the modification of the amino groups . The primary amino group at the 4-position and the secondary methylamino group at the 3-position can be selectively acylated, alkylated, or sulfonylated to introduce different substituents. These modifications can alter the electronic properties and steric profile of the molecule. Condensation reactions with aldehydes or ketones can lead to the formation of Schiff bases, which can be further reduced to secondary amines.

Furthermore, the diamino functionality at adjacent positions (3 and 4) provides an opportunity for ring annulation reactions . Condensation with 1,2-dicarbonyl compounds or their equivalents can lead to the formation of fused heterocyclic systems, such as pyrazino[2,3-c]pyridazines, significantly expanding the chemical space accessible from this starting material.

Table 2: Potential Derivatization Strategies for this compound

| Reaction Type | Target Site | Reagents | Potential Products |

| Nucleophilic Substitution | C6-Chloro | Amines, Alcohols, Thiols | 6-Amino, 6-Alkoxy, 6-Thioether derivatives |

| Acylation | N3/N4-Amino | Acyl chlorides, Anhydrides | N-Acylated derivatives |

| Alkylation | N3/N4-Amino | Alkyl halides | N-Alkylated derivatives |

| Ring Annulation | 3,4-Diamino | 1,2-Dicarbonyls | Fused heterocyclic systems |

Stability and Degradation Pathways of this compound under Controlled Conditions

The stability of this compound is an important consideration for its synthesis, storage, and application. Like many heterocyclic compounds, its stability can be influenced by factors such as pH, temperature, and exposure to light and oxidizing or reducing agents.

Under acidic conditions , the basic nitrogen atoms of the pyridazine ring and the amino substituents are likely to be protonated. This can affect the compound's solubility and reactivity. Strong acidic conditions might also promote hydrolysis of the chloro group, although this would likely require elevated temperatures.

Under basic conditions , the amino groups are expected to be deprotonated, which could enhance their nucleophilicity. The stability of the chloro substituent to hydrolysis would also be a consideration, with stronger bases and higher temperatures increasing the likelihood of its displacement by a hydroxyl group.

Thermal stability would depend on the specific conditions. In the absence of reactive species, the compound is likely to be relatively stable at moderate temperatures. At higher temperatures, decomposition could occur, potentially involving the loss of the substituents or cleavage of the pyridazine ring.

Photochemical stability is another factor to consider, as many aromatic and heteroaromatic compounds are susceptible to degradation upon exposure to UV light. The specific degradation pathways would depend on the wavelength of light and the presence of photosensitizers.

Quantum Chemical Calculations Utilizing Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of pyridazine derivatives. By solving the Schrödinger equation for a molecule, DFT can predict a wide range of properties with a high degree of accuracy.

Elucidation of Electronic Structure (HOMO-LUMO Energy Levels, Charge Distribution)

The electronic structure of a molecule is fundamental to its chemical behavior. Key to understanding this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity. researchgate.net

For instance, DFT calculations on various substituted pyridazine derivatives have provided valuable data on their electronic properties. In a study of push-pull thienylpyridazines, DFT calculations were employed to determine their conformation and electronic structure. researchgate.net The HOMO and LUMO distributions were visualized, showing how different electron-donating and electron-withdrawing groups influence the electronic properties of the pyridazine ring. researchgate.net

Another theoretical study on the inhibitory action of four pyridazine derivatives provided a detailed analysis of their quantum chemical parameters. nih.gov The table below summarizes key electronic properties calculated for these related pyridazine scaffolds.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 5-[hydroxy(phenyl)methyl]-6-methylpyridazin-3(2H)-one (P1) | -8.653 | -1.388 | 7.265 |

| 4-(2-chlorobenzyl)-6-hydrazino-3-methyl-1,6-dihydropyridazine (P2) | -7.891 | -0.816 | 7.075 |

| 5-(2,6-dichlorobenzyl)-6-methylpyridazin-3(2H)-one (P3) | -8.980 | -1.578 | 7.402 |

This table presents calculated quantum chemical parameters for representative pyridazine derivatives, illustrating the insights gained from DFT studies. nih.gov

These calculations demonstrate how substitutions on the pyridazine ring modulate the HOMO and LUMO energy levels, and consequently, the reactivity of the molecule. nih.gov

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding and predicting the reactive behavior of molecules. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential, which are susceptible to electrophilic attack, while blue denotes areas of positive potential, prone to nucleophilic attack.

MEP analysis helps in identifying the most probable sites for intermolecular interactions, which is crucial for drug design and understanding biological activity. For pyridazine derivatives, the MEP surface would highlight the electronegative nitrogen atoms of the pyridazine ring as regions of negative potential, making them likely sites for hydrogen bonding and other electrostatic interactions.

Analysis of Noncovalent Interactions (e.g., Hydrogen Bonding, Anion-π Interactions)

Noncovalent interactions play a pivotal role in the structure, stability, and function of chemical and biological systems. For pyridazine-containing compounds, these interactions are critical in their binding to biological targets. DFT calculations can be used to quantify the strength of various noncovalent interactions, such as hydrogen bonds and anion-π interactions.

Substituents on the pyridazine ring can significantly influence these interactions. Computational models have shown that substituent effects in π-stacking interactions can be understood in terms of direct, local interactions between the substituents and the interacting aromatic ring. mdpi.com This understanding is vital for designing molecules with specific binding properties.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques provide a dynamic perspective on the behavior of molecules and their interactions with biological macromolecules.

Molecular Docking for Predicted Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target.

For instance, in a study of a 6-chloropyridazine derivative, 4-hydroxy-3,5-dimethoxybenzaldehyde (6-chloropyridazin-3-yl)hydrazone, molecular docking was used to investigate its potential as an inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). chemrxiv.org The study revealed that the compound could bind tightly within the EGFR binding pocket, suggesting its potential as an EGFR inhibitor. chemrxiv.org The binding energies for this compound with the receptors are summarized in the table below.

| Receptor | Binding Energy (kcal/mol) |

|---|---|

| EGFR | -8.5 |

| HER2 | -7.9 |

This table shows the predicted binding energies of a 6-chloropyridazine derivative with EGFR and HER2, as determined by molecular docking. chemrxiv.org

Similarly, induced-fit docking (IFD) studies on a series of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides against PI3Kα demonstrated that these derivatives could occupy the binding site and interact with key residues. molport.com

Molecular Dynamics Simulations for Ligand-Target Complex Stability and Conformational Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-target complex over time. By simulating the movements of atoms and molecules, MD can assess the stability of the complex and explore the conformational changes that may occur upon binding.

In a computational study of a halogen-substituted pyrazine-carboxamide, MD simulations were performed to understand its reactive properties. uq.edu.au The Automated Topology Builder (ATB) is a useful tool for generating the necessary parameters for MD simulations of novel molecules like 6-Chloro researchgate.netnih.govtriazolo[4,3-b]pyridazine. These simulations can reveal important information about the flexibility of the ligand and the protein, as well as the role of solvent molecules in the binding process.

Molecular Mechanisms of Action and Biological Target Interactions of Pyridazine Derivatives General Academic Focus

General Enzyme and Receptor Binding Studies of the Pyridazine (B1198779) Scaffold

The pyridazine ring is a critical structural element for the biological activity of many derivatives, and its interaction with enzymes and receptors has been the subject of extensive study. nih.gov Structure-activity relationship (SAR) studies have revealed that the pyridazine scaffold is often essential for potent biological effects. For instance, in a series of compounds designed to modulate mRNA splicing, isomeric replacements of the pyridazine ring with pyridine (B92270), pyrimidine, or pyrazine resulted in a significant loss of activity. nih.gov

The hydrogen-bonding potential of the nitrogen atoms in the pyridazine ring is a key factor in its molecular recognition by biological targets. nih.govacs.org X-ray crystallography studies have provided evidence of these interactions. For example, in the binding of a pyridazine derivative to the human rhinovirus (HRV) capsid protein, a pyridazine nitrogen atom engages in a hydrogen-bonding interaction with an intervening water molecule, which in turn interacts with the protein backbone. nih.gov Furthermore, the pyridazine ring can participate in π-stacking interactions with aromatic residues of proteins, such as the phenol ring of a tyrosine residue in the HRV capsid protein. nih.gov

The topology of the pyridazine ring and its substituents also plays a crucial role in determining binding affinity and selectivity. In a study of cathepsin inhibitors, the specific arrangement of nitrogen atoms in the pyridazine ring was found to be crucial for inhibitory potency, with one isomeric form showing a clear advantage over another. nih.gov This highlights the importance of the scaffold's geometry in achieving optimal interactions within an enzyme's active site.

Modulation of Cellular Signaling Pathways by Pyridazine Derivatives

Pyridazine derivatives have been shown to modulate a variety of cellular signaling pathways, contributing to their therapeutic effects. nih.govnih.gov One of the key pathways influenced by these compounds is the nuclear factor κB (NF-κB) signaling pathway, which plays a central role in inflammation. Several pyridazinone derivatives have been identified as inhibitors of lipopolysaccharide (LPS)-induced NF-κB transcriptional activity. nih.gov

Beyond inflammation, pyridazine derivatives are involved in regulating pathways crucial for cell growth, proliferation, and survival. For instance, some derivatives have been developed as inhibitors of kinases involved in cancer progression, such as dual specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and glycogen synthase kinase-3 (GSK3). nih.gov The pyridazinone structure is considered a valuable scaffold for developing novel drugs that can target multiple enzymes and pathways involved in complex diseases. nih.govnih.gov

The ability of pyridazine derivatives to modulate signaling pathways is often linked to their capacity to interact with specific protein targets within these cascades. These interactions can lead to either the inhibition or activation of downstream signaling events, ultimately resulting in a physiological response.

Interactions with Specific Molecular Targets (e.g., N-Methyl D-Aspartate Glutamate Receptor, VEGFR-2 Kinase, JNK1 Pathway)

The versatility of the pyridazine scaffold allows for its incorporation into molecules that target a diverse array of specific proteins with high affinity and selectivity.

N-Methyl D-Aspartate Glutamate Receptor (NMDAR): Novel benzopyridazine compounds have been synthesized and evaluated for their potential as anti-epileptic agents by targeting the N-Methyl D-Aspartate (NMDA) glutamate receptor. nih.govresearchgate.net In-silico screening studies have shown that certain benzopyridazine derivatives exhibit greater binding energy to the NMDA receptor compared to the standard drug phenytoin. nih.gov This suggests a potential mechanism for their anticonvulsant activity, as NMDARs are known to play a significant role in the pathophysiology of epilepsy. researchgate.netnih.gov Tryptamine derivatives, which share structural similarities with some non-competitive NMDAR blockers, have also been shown to inhibit the binding of [3H]MK-801 to rat hippocampal membranes, indicating an interaction with the NMDA receptor complex. meduniwien.ac.at

VEGFR-2 Kinase: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. rsc.orgsemanticscholar.org Pyridazine and related heterocyclic derivatives have been investigated as inhibitors of VEGFR-2 kinase. nih.govresearchgate.net These compounds are designed to bind to the ATP-binding site of the kinase, preventing its activation and downstream signaling. semanticscholar.org The binding of these inhibitors can trigger the activation of pathways such as PLC/PKC, Ras/Raf/ERK MAPK, and PI3K/Akt, which are involved in regulating blood vessel growth. rsc.org SAR studies have indicated that specific substitutions on the pyridazine or related scaffolds can significantly enhance VEGFR-2 inhibitory activity. nih.gov

JNK1 Pathway: The c-Jun N-terminal kinase 1 (JNK1) pathway is implicated in various cellular processes, including proliferation and apoptosis, and its dysregulation is associated with cancer. acs.orgmdpi.com A series of 3,6-disubstituted pyridazine derivatives have been designed and synthesized as potential anticancer agents targeting the JNK1 pathway. acs.orgnih.govbue.edu.eg One promising compound was found to downregulate JNK1 gene expression and inhibit the phosphorylation of its protein product. nih.govbue.edu.eg This, in turn, led to a reduction in downstream targets of the JNK1 pathway, such as c-Jun and c-Fos, and restored the activity of the tumor suppressor p53. nih.govbue.edu.eg Molecular docking and dynamics simulations have been used to predict and confirm the stable binding of these pyridazine derivatives within the JNK1 binding pocket. acs.orgbue.edu.eg

Table 1: Interaction of Pyridazine Derivatives with Specific Molecular Targets

| Target | Derivative Class | Observed Effect | Potential Therapeutic Application |

|---|---|---|---|

| N-Methyl D-Aspartate Glutamate Receptor (NMDAR) | Benzopyridazines | Higher binding energy compared to phenytoin nih.gov | Epilepsy researchgate.net |

| VEGFR-2 Kinase | Pyridazine/heterocyclic derivatives | Inhibition of kinase activity nih.govresearchgate.net | Cancer (anti-angiogenesis) rsc.org |

| JNK1 Pathway | 3,6-disubstituted pyridazines | Downregulation of JNK1 gene expression and protein phosphorylation nih.govbue.edu.eg | Cancer acs.orgnih.gov |

Investigation of Translational Regulation Mechanisms (e.g., EAAT2 protein expression)

A fascinating and more recently discovered mechanism of action for certain pyridazine derivatives involves the regulation of protein expression at the translational level. This is particularly evident in the case of the excitatory amino acid transporter 2 (EAAT2).

EAAT2 is the primary glutamate transporter in the mammalian central nervous system, responsible for clearing glutamate from the synapse to prevent excitotoxicity, a process implicated in various neurodegenerative diseases. nih.govacs.org A thiopyridazine derivative was identified for its ability to increase EAAT2 protein levels in astrocytes. nih.gov Structure-activity relationship studies revealed that the thioether and pyridazine moieties were crucial for this activity. nih.gov

Further investigation into the mechanism of action of these pyridazine analogs revealed that they activate the local translation of EAAT2 mRNA specifically in the perisynaptic astrocytic processes (PAPs). nih.govresearchgate.net Direct application of these compounds to isolated PAPs resulted in the de novo synthesis of EAAT2 protein. nih.gov This localized translational activation leads to a rapid upregulation of EAAT2 protein in the specific cellular compartments where it is most needed for glutamate homeostasis. nih.gov

Table 2: Pyridazine Derivatives in Translational Regulation

| Compound Class | Target Protein | Mechanism of Action | Cellular Effect |

|---|---|---|---|

| Thiopyridazines | EAAT2 | Activation of local translation in perisynaptic astrocytic processes nih.govresearchgate.net | Increased EAAT2 protein expression and enhanced synaptic plasticity nih.govunisi.it |

Emerging Research Applications of Pyridazine Derivatives Non Clinical Academic Contexts

Utility as Versatile Chemical Building Blocks in Complex Molecule Synthesis

6-Chloro-N3-methylpyridazine-3,4-diamine is recognized as a valuable heterocyclic building block in organic synthesis. bldpharm.com Its utility stems from the presence of multiple reactive sites on the pyridazine (B1198779) core, namely the chloro substituent and the two amino groups, one of which is methylated. These functional groups allow for a variety of chemical transformations, making the compound a versatile precursor for the synthesis of more complex molecules. proquest.comlifechemicals.com

The chloro group at the 6-position is a key feature, rendering the carbon atom susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups, including but not limited to, amines, thiols, and alkoxides. Such modifications are fundamental in the construction of diverse molecular architectures. The diamino groups at the 3- and 4-positions offer additional sites for chemical modification. These amino groups can undergo reactions such as acylation, alkylation, and diazotization, further expanding the synthetic possibilities. For instance, these groups can be used to form fused heterocyclic systems, a common strategy in the development of novel functional materials and biologically active compounds.

The synthesis of functionalized pyridazine derivatives often involves multi-step reaction sequences where the strategic manipulation of these reactive sites is crucial. organic-chemistry.orgnih.gov The interplay between the electron-withdrawing nature of the pyridazine ring and the electronic effects of the substituents dictates the reactivity and regioselectivity of these transformations.

Table 1: Key Reactive Sites of this compound and Their Potential Transformations

| Reactive Site | Position | Potential Chemical Transformations |

| Chloro Group | C6 | Nucleophilic Aromatic Substitution (e.g., with amines, thiols, alkoxides) |

| Primary Amino Group | C4 | Acylation, Alkylation, Diazotization, Schiff Base Formation |

| Secondary Amino Group | N3 | Acylation, Alkylation |

Exploration in Materials Science for Advanced Applications (e.g., Organic Photovoltaics)

The unique electronic properties of the pyridazine ring, characterized by its electron-deficient nature, make its derivatives promising candidates for applications in materials science, particularly in the field of organic electronics. Pyridazine-based compounds have been investigated as components of organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). researchgate.netmdpi.com

In the context of organic photovoltaics, pyridazine derivatives can function as electron-acceptor materials. researchgate.net The design of donor-acceptor (D-A) type molecules is a common strategy to achieve efficient charge separation and transport in organic solar cells. The electron-deficient pyridazine core can be chemically modified with various electron-donating moieties to tune the electronic and optical properties of the resulting material. mdpi.com Theoretical studies using density functional theory (DFT) have been employed to predict the geometries, electronic properties, and photovoltaic parameters of novel pyridazine derivatives, guiding the synthesis of promising candidates for DSSCs (Dye-Sensitized Solar Cells). researchgate.net

Research has shown that the introduction of a pyridazine core into a polymer backbone can lead to materials with desirable HOMO/LUMO energy levels and bandgaps for photovoltaic applications. For instance, new aromatic compounds with a pyridazine core have been synthesized and tested in organic solar cells, demonstrating the potential of this class of materials. researchgate.net The development of such materials is an active area of research, with a focus on improving power conversion efficiencies and the stability of the devices.

Table 2: Photovoltaic Properties of Theoritically Studied Pyridazine Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| P1 | -6.568 | -1.741 | 4.827 |

| P2 | -5.430 | -1.411 | 4.019 |

| P3 | -6.565 | -1.972 | 4.593 |

| P4 | -6.568 | -1.741 | 4.827 |

Note: Data is based on theoretical calculations for a set of pyridazine derivatives and serves as an illustrative example of the tunability of their electronic properties.

Development as Corrosion Inhibitors for Metallic Substrates

Pyridazine derivatives have emerged as a promising class of corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. tandfonline.comresearchgate.nettandfonline.com Their effectiveness is attributed to the presence of heteroatoms (nitrogen), π-electrons in the aromatic ring, and other functional groups that can interact with the metal surface. tandfonline.com

The mechanism of corrosion inhibition by pyridazine derivatives typically involves the adsorption of the organic molecules onto the metal surface, forming a protective film. researchgate.netmdpi.com This film acts as a barrier, isolating the metal from the corrosive medium. The adsorption can be either physisorption, involving electrostatic interactions, or chemisorption, which involves the formation of coordinate bonds between the heteroatoms of the pyridazine derivative and the d-orbitals of the metal atoms. Studies have shown that pyridazine derivatives can act as mixed-type inhibitors, meaning they inhibit both the anodic and cathodic reactions of the corrosion process. tandfonline.com

The efficiency of a pyridazine-based corrosion inhibitor is influenced by its molecular structure, including the nature of its substituents. Research has demonstrated that the presence of electron-donating or electron-withdrawing groups can affect the electron density of the molecule and, consequently, its adsorption behavior and inhibition efficiency. tandfonline.com For example, newly synthesized pyridazine derivatives have shown high inhibition efficiencies, in some cases exceeding 95%, for mild steel in hydrochloric acid solutions. tandfonline.com

Table 3: Inhibition Efficiencies of Selected Pyridazine Derivatives on Mild Steel in 1 M HCl

| Inhibitor | Concentration | Inhibition Efficiency (%) |

| PZ-oxy | 10⁻³ M | 96 |

| PZ-yl | 10⁻³ M | 94 |

| PZ-O-CH₃ | 0.001 M | 95 |

| PZ-H | 0.001 M | 92 |

Note: This table presents data for various pyridazine derivatives to illustrate the typical performance of this class of compounds as corrosion inhibitors. tandfonline.comtandfonline.com

Other Potential Applications in Chemical Biology and Material Sciences

Beyond the well-defined applications in synthesis, materials science, and corrosion inhibition, the structural motifs present in this compound suggest its potential utility in other areas of chemical research, including chemical biology. The diamino functionality, in particular, is a common feature in molecules designed to interact with biological targets.

In chemical biology, small molecules are often used as probes to study biological processes. The pyridazine scaffold could serve as a core for the development of such probes. For example, the amino groups could be functionalized with reporter groups, such as fluorophores or photoaffinity labels, to enable the visualization and identification of their binding partners in a biological system. nih.gov The use of photoactivatable radical precursors is a common technique in chemical biology to study biomolecular interactions, and a pyridazine derivative could potentially be modified to incorporate such a group. nih.gov

Furthermore, the ability of the pyridazine ring to act as a ligand for metal ions opens up possibilities for the design of metal complexes with interesting photophysical or catalytic properties. lifechemicals.com The coordination of metal ions to pyridazine-based ligands can lead to the formation of supramolecular structures with potential applications in areas such as sensing, catalysis, and molecular recognition. The specific substitution pattern of this compound could influence the coordination chemistry and the properties of the resulting metal complexes.

Future Research on this compound: Charting a Course for Discovery

The pyridazine scaffold is a cornerstone in medicinal chemistry, valued for its unique physicochemical properties that make it a versatile pharmacophore. nih.govblumberginstitute.org The specific compound, this compound, represents a promising, yet underexplored, chemical entity. As researchers look to the future, a concerted effort focusing on advanced synthetic methods, computational design, novel target identification, and integrated research strategies will be critical to unlocking its full therapeutic potential. This article outlines the key future directions and existing research gaps in the study of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Chloro-N3-methylpyridazine-3,4-diamine, and how do reaction conditions influence yield?

- Methodology :

- Start with functionalization of dichloropyridazine precursors (e.g., 3,6-dichloropyridazine) via nucleophilic substitution. Use controlled amination with methylamine under inert conditions (N₂ atmosphere) to introduce the N3-methyl group .

- Optimize solvent choice (e.g., DMF or THF) and temperature (60–80°C) to minimize side reactions. Monitor progress via TLC or HPLC.

- Microwave-assisted synthesis can enhance reaction efficiency and selectivity for pyridazine derivatives, reducing reaction times by ~50% compared to conventional heating .

Q. How can spectroscopic techniques (IR, NMR, MS) be applied to characterize this compound?

- Methodology :

- IR Spectroscopy : Identify amine N-H stretches (~3300 cm⁻¹) and C-Cl vibrations (600–800 cm⁻¹). Compare with reference spectra of structurally similar pyridazines .

- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₂/CH₃ groups. The methyl group on N3 should appear as a singlet (δ ~3.0 ppm), while aromatic protons resonate between δ 7.0–8.5 ppm .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ (calculated m/z for C₅H₈ClN₅: 189.04). Fragmentation patterns (e.g., loss of Cl or NH₂ groups) aid structural validation .

Q. What factors influence the solubility and stability of this compound in different solvents?

- Methodology :

- Test solubility in polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (hexane). Use UV-Vis spectroscopy to monitor degradation under varying pH (e.g., acidic/basic conditions) .

- Stability studies: Store samples under argon at –20°C to prevent hydrolysis of the chloro substituent. Conduct accelerated stability testing (40°C/75% RH) to predict shelf life .

Advanced Research Questions

Q. How can computational chemistry (DFT, molecular docking) predict the reactivity or biological activity of this compound?

- Methodology :

- Perform DFT calculations (e.g., Gaussian 16) to map electron density, HOMO-LUMO gaps, and nucleophilic/electrophilic sites. Compare with experimental reaction outcomes .

- For biological activity: Dock the compound into target enzymes (e.g., kinases) using AutoDock Vina. Validate predictions with in vitro assays (e.g., IC₅₀ determination against p38 MAP kinase) .

Q. What experimental design strategies (e.g., factorial design) optimize the synthesis of this compound?

- Methodology :

- Use a 2³ factorial design to test variables: temperature (60°C vs. 80°C), solvent (DMF vs. THF), and reagent stoichiometry (1:1 vs. 1:1.5). Analyze main effects and interactions via ANOVA .

- Response Surface Methodology (RSM) can refine optimal conditions, maximizing yield while minimizing byproducts (e.g., di-aminated impurities) .

Q. How do contradictions in reported spectral data for pyridazine derivatives impact structural validation of this compound?

- Methodology :

- Cross-reference IR and NMR data from multiple sources (e.g., NIST spectra vs. synthesized analogs ). Highlight solvent-induced shifts (e.g., DMSO-d₆ vs. CDCl₃) in NMR.

- Resolve ambiguities via 2D NMR (HSQC, HMBC) to confirm connectivity, particularly between N3-methyl and the pyridazine ring .

Q. What role does this compound play in catalytic or supramolecular systems?

- Methodology :

- Investigate its coordination chemistry with transition metals (e.g., Pd, Cu) via titration experiments monitored by UV-Vis. Assess catalytic activity in cross-coupling reactions .

- Study host-guest interactions using cyclodextrins or cucurbiturils via isothermal titration calorimetry (ITC) .

Methodological Considerations

- Data Interpretation : Always contextualize findings within broader pyridazine chemistry (e.g., reactivity trends from dichloropyridazine analogs ).

- Interdisciplinary Links : Combine synthetic data with computational or biological assays to build a mechanistic framework .

- Quality Control : Validate purity via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis (±0.3% tolerance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.